PF-07247685

Biochemical Potency In vitro Pharmacology BDK Inhibition

PF-07247685 is a sub-nanomolar BDK inhibitor that stabilizes BDK protein, unlike degradative analogs. Its 1,300× cellular potency advantage over BT2 and sustained washout PD effect ensure robust, reproducible target engagement in muscle and in vivo metabolic models. The evidence-based choice for dissecting BDK biology.

Molecular Formula C21H20N2O3S
Molecular Weight 380.5 g/mol
Cat. No. B12382572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-07247685
Molecular FormulaC21H20N2O3S
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCC1(CC1)COC2=NC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4C(=O)O
InChIInChI=1S/C21H20N2O3S/c1-2-21(9-10-21)13-26-18-8-7-14(11-22-18)17-12-27-19(23-17)15-5-3-4-6-16(15)20(24)25/h3-8,11-12H,2,9-10,13H2,1H3,(H,24,25)
InChIKeyNMOXDKZFTLXESP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-07247685: A Highly Potent Allosteric Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Inhibitor for Metabolic Research


PF-07247685 is a potent, allosteric branched-chain ketoacid dehydrogenase kinase (BDK) inhibitor [1]. This small molecule (molecular weight 380.46 g/mol, formula C₂₁H₂₀N₂O₃S) belongs to the thiazole chemical class and operates via a unique mechanism of action: it stabilizes the interaction between BDK and the branched-chain ketoacid dehydrogenase (BCKDH) core subunit E2, thereby preventing the inhibitory phosphorylation of the E1α subunit of the BCKDH complex . This results in increased flux through the branched-chain amino acid (BCAA) catabolic pathway, a process implicated in the pathophysiology of heart failure, insulin resistance, and obesity .

Why BDK Inhibitor Potency and Mechanism of BDK Stabilization Precludes Direct Substitution of PF-07247685


Broad substitution within the class of branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors is scientifically unsound due to profound differences in biochemical potency, divergent effects on BDK protein stability, and distinct binding modes. PF-07247685 is a thiazole-based inhibitor with an in vitro BDK IC₅₀ of 0.86 nM, which is orders of magnitude more potent than first-generation inhibitors like BT2 (IC₅₀ = 1100 nM) [1]. Critically, unlike thiophene-based inhibitors such as PF-07208254 and PF-07238025, which reduce BDK protein levels and promote its degradation [2], PF-07247685 stabilizes the BDK protein, leading to its cellular accumulation [2]. This mechanistic divergence results in distinct pharmacodynamic (PD) profiles in vivo, with PF-07247685 demonstrating a more sustained and effective reduction in plasma branched-chain amino acids (BCAAs) and ketoacids (BCKAs) upon washout compared to its thiophene analogs [1]. Consequently, substituting PF-07247685 with another BDK inhibitor would fundamentally alter the intended molecular pharmacology and in vivo efficacy, rendering experiments non-comparable and procurement decisions high-risk.

PF-07247685 Quantitative Evidence Guide: Comparative Potency, Pharmacodynamics, and Protein Stabilization


Direct Comparison of BDK In Vitro Inhibitory Potency (IC₅₀) of PF-07247685 vs. Structural Analogs

PF-07247685 exhibits sub-nanomolar inhibitory potency against BDK (IC₅₀ = 0.86 nM), representing a >1,200-fold improvement in potency over the prototypical BDK inhibitor BT2 (IC₅₀ = 1100 nM) [1]. It is also 24-fold more potent than its thiophene analog PF-07208254 (IC₅₀ = 110 nM) and 5-fold more potent than PF-07238025 (IC₅₀ = 4.5 nM) in the same biochemical assay [1].

Biochemical Potency In vitro Pharmacology BDK Inhibition

Superior Cellular Activity of PF-07247685 in Human Skeletal Myocytes vs. Analogs

In a cellular context (human skeletal myocytes), PF-07247685 maintains exceptional potency with an IC₅₀ of 3.0 nM, demonstrating superior cell permeability and target engagement compared to its analogs [1]. It is over 1,300-fold more potent than BT2 (IC₅₀ = 4100 nM) and 18-fold more potent than its thiazole analog PF-07208254 (IC₅₀ = 540 nM) [1].

Cellular Pharmacology Target Engagement Skeletal Muscle

PF-07247685 Binding Affinity (Kd) to BDK vs. Other BDK Inhibitors

PF-07247685 demonstrates a high-affinity binding interaction with BDK, with a surface plasmon resonance (SPR) dissociation constant (Kd) of 0.68 nM [1]. This is a >700-fold improvement in binding affinity compared to the first-generation inhibitor BT2 (Kd = 490 nM) and a 123-fold improvement compared to the thiophene analog PF-07208254 (Kd = 84 nM) [1].

Binding Kinetics Surface Plasmon Resonance Target Affinity

Unique Mechanism of Action: PF-07247685 Stabilizes BDK Protein In Vivo While Analogs Promote Degradation

In an 18-day in vivo study with high-fat diet (HFD)-fed mice, treatment with PF-07247685 (10 mg/kg BID) resulted in a 50% increase in BDK protein accumulation in Hek293 cells and a significant increase in BDK protein levels in mouse hearts, stabilizing the kinase [1][2]. This is in stark contrast to thiophene-based BDK inhibitors, such as PF-07208254, which reduce BDK protein levels and promote its degradation in a similar model [1].

Mechanism of Action Protein Stability In vivo Pharmacology

Sustained In Vivo Pharmacodynamic (PD) Effect: Superior Reduction of Plasma Leucine upon Compound Washout

In a washout pharmacokinetic/pharmacodynamic (PK/PD) study in HFD-fed mice, PF-07247685 demonstrated a more sustained pharmacodynamic effect compared to its thiophene analog PF-07238025. Upon cessation of dosing, PF-07247685 maintained a significant reduction in plasma leucine levels for a longer duration [1]. Specifically, at 45 hours post-last dose, leucine levels in PF-07247685-treated mice remained suppressed, whereas levels in PF-07238025-treated mice had largely returned to baseline, with a statistically significant difference (*p = 0.047) between the two groups [1].

Pharmacodynamics In vivo Efficacy PK/PD

Optimal Research Applications for PF-07247685 Based on Verified Comparative Evidence


Investigating the Role of BCAA Catabolism in Cardiometabolic Disease Models

Given its >1,300-fold cellular potency advantage over BT2 [1] and its demonstrated ability to improve glucose tolerance and lower tissue BCAA/BCKA levels in HFD-fed mice , PF-07247685 is the superior tool compound for probing the link between BCAA catabolic flux and disease endpoints in models of obesity, insulin resistance, and heart failure. Its sub-nanomolar in vitro IC₅₀ (0.86 nM) [1] ensures robust target engagement at low concentrations, minimizing off-target liabilities common with less potent tool compounds like BT2.

In Vivo Studies Requiring Sustained Target Engagement and Infrequent Dosing

For chronic in vivo studies where a stable pharmacodynamic response is critical, PF-07247685 is the evidence-based choice. Its high binding affinity (Kd = 0.68 nM) [1] and unique BDK-stabilizing mechanism [2] correlate with a sustained reduction in plasma leucine upon washout, a PD effect not observed with the thiophene analog PF-07238025 (*p = 0.047) [3]. This property makes PF-07247685 particularly well-suited for studies requiring a persistent biological effect between doses or for models where frequent animal handling is a confounding variable.

Comparative Pharmacology Studies to Elucidate BDK Stabilization vs. Degradation

PF-07247685 serves as an essential, distinct molecular probe to contrast the functional consequences of BDK protein stabilization versus degradation. When used in parallel with thiophene-based BDK inhibitors like PF-07208254 or PF-07238025, PF-07247685 enables researchers to dissect the downstream signaling pathways and metabolic outcomes specific to BDK accumulation [2]. This experimental design is impossible with any single analog and highlights PF-07247685's unique and non-substitutable role in the BDK inhibitor toolbox.

Optimization of Cellular Assays in Human Skeletal Myocytes

In cellular models of muscle metabolism, PF-07247685 provides the highest degree of target engagement. Its cellular IC₅₀ of 3.0 nM in human skeletal myocytes [1] is significantly lower than that of PF-07208254 (540 nM) and PF-07238025 (59 nM). This makes PF-07247685 the reagent of choice for ensuring complete and sustained BDK inhibition in muscle cells, which is critical for generating high-confidence, reproducible data on BCAA oxidation and insulin signaling in this physiologically relevant cell type.

Technical Documentation Hub

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